Cas no 2580102-26-5 (tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate)

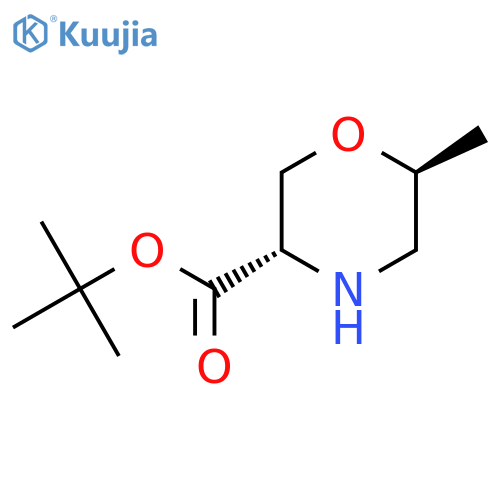

2580102-26-5 structure

商品名:tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2580102-26-5

- tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate

- EN300-27723639

-

- インチ: 1S/C10H19NO3/c1-7-5-11-8(6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m0/s1

- InChIKey: MGCAOUGWGDCHCW-YUMQZZPRSA-N

- ほほえんだ: O1C[C@@H](C(=O)OC(C)(C)C)NC[C@@H]1C

計算された属性

- せいみつぶんしりょう: 201.13649347g/mol

- どういたいしつりょう: 201.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 47.6Ų

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723639-1.0g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 1.0g |

$2330.0 | 2025-03-20 | |

| Enamine | EN300-27723639-0.25g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 0.25g |

$2143.0 | 2025-03-20 | |

| Enamine | EN300-27723639-0.1g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 0.1g |

$2050.0 | 2025-03-20 | |

| Enamine | EN300-27723639-0.5g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 0.5g |

$2236.0 | 2025-03-20 | |

| Enamine | EN300-27723639-10.0g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 10.0g |

$10018.0 | 2025-03-20 | |

| Enamine | EN300-27723639-5.0g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 5.0g |

$6757.0 | 2025-03-20 | |

| Enamine | EN300-27723639-1g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 1g |

$2330.0 | 2023-09-10 | ||

| Enamine | EN300-27723639-0.05g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 0.05g |

$1957.0 | 2025-03-20 | |

| Enamine | EN300-27723639-2.5g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 95.0% | 2.5g |

$4566.0 | 2025-03-20 | |

| Enamine | EN300-27723639-5g |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |

2580102-26-5 | 5g |

$6757.0 | 2023-09-10 |

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2580102-26-5 (tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬